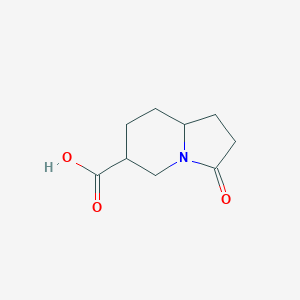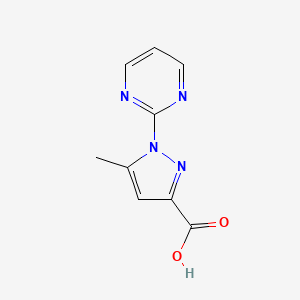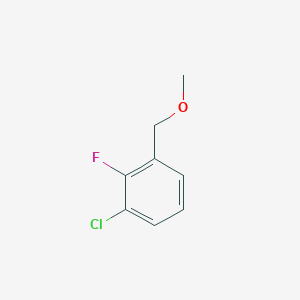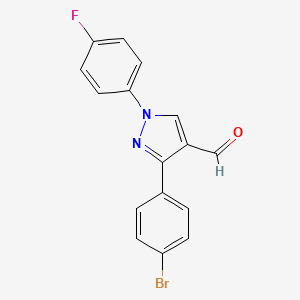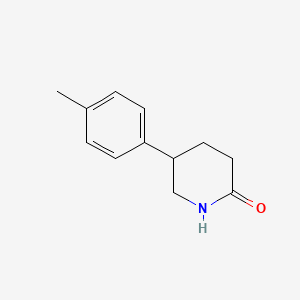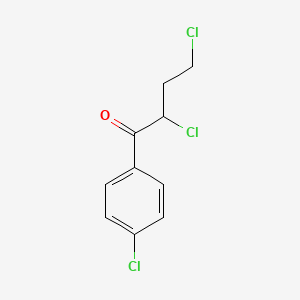
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone, also known as DCBC, is a synthetic chemical compound that has been widely used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in organic solvents. DCBC has been studied for its potential use in the synthesis of organic compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for lab experiments.
Applications De Recherche Scientifique
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been used in a variety of scientific research applications. It has been studied for its potential use in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the study of its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is not fully understood, however, it is believed to act as a protonophore, which is a compound that can transfer protons across a membrane. This allows 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone to modulate the activity of proteins, enzymes, and ion channels, which can lead to changes in cellular activity.
Biochemical and Physiological Effects
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been studied for its potential biochemical and physiological effects. It has been shown to modulate the activity of proteins, enzymes, and ion channels in cells, which can lead to changes in cellular activity. In addition, 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has been shown to inhibit the production of inflammatory cytokines and to reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available commercially. However, it is a relatively unstable compound and has a relatively low solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone research. One potential direction is to further study its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted to explore the potential uses of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. Finally, further research could be conducted to explore the potential uses of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone in the development of new therapeutic drugs.
Méthodes De Synthèse
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone is primarily synthesized through a reaction between 4-chlorobenzaldehyde and 2,4-dichlorobutyronitrile in the presence of a base. The reaction is conducted in a solvent, such as ethanol or methanol, at a temperature of around 25°C. The reaction yields a mixture of 2,4-Dichloro-1-(4-chlorophenyl)-1-butanone and 4-chlorobenzyl cyanide, which can be separated by distillation.
Propriétés
IUPAC Name |
2,4-dichloro-1-(4-chlorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3O/c11-6-5-9(13)10(14)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXLAQNKLAVWMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(CCCl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-1-(4-chlorophenyl)-1-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
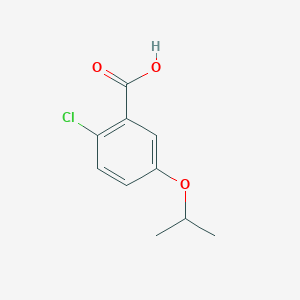
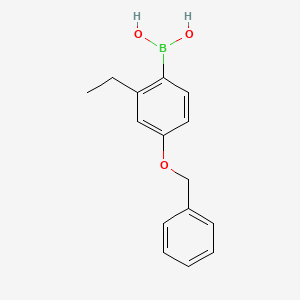
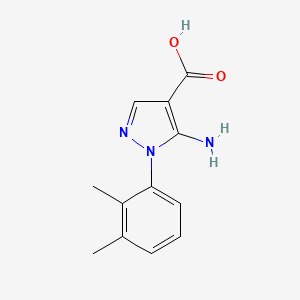
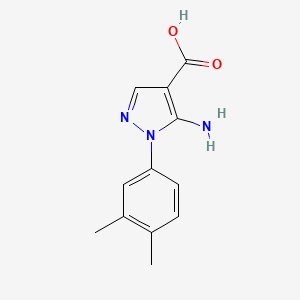
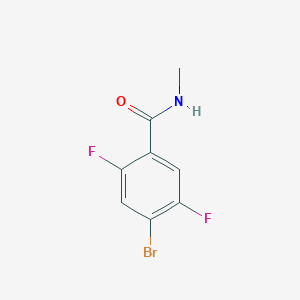
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
